Pifithrin-alpha

Catalog No.
S539659
CAS No.
63208-82-2
M.F
C16H19BrN2OS
M. Wt
367.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pifithrin-alpha

CAS Number

63208-82-2

Product Name

Pifithrin-alpha

IUPAC Name

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide

Molecular Formula

C16H19BrN2OS

Molecular Weight

367.3 g/mol

InChI

InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H

InChI Key

HAGVCKULCLQGRF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br

Solubility

Soluble in DMSO

Synonyms

1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)- benzothiazolyl)ethanone hydrobromide, 1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)ethanone hydrobromide (1:1), 2-(2-imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-p-tolylethanone, ethanone, 1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-, hydrobromide (1:1), PFT alpha, pifithrin, pifithrin-alpha

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br

Description

The exact mass of the compound Pifithrin-alpha is 366.0401 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting p53 function

  • p53 and its role

    p53 is a tumor suppressor protein that plays a critical role in regulating cell cycle progression and DNA repair. When DNA damage occurs, p53 can activate cell cycle arrest or apoptosis (programmed cell death) to prevent the proliferation of damaged cells [].

  • Pifithrin-alpha's mechanism

    Pifithrin-alpha acts by selectively inhibiting the activity of the p53 protein. It achieves this by blocking p53's binding to specific DNA sequences, thereby preventing it from activating its target genes involved in cell cycle arrest and apoptosis [, ].

  • Research applications

    By inhibiting p53, pifithrin-alpha allows researchers to study the specific functions of p53 in various cellular processes. This is particularly useful in understanding cancer development, as mutations in the p53 gene are frequently observed in cancer cells [].

Understanding cancer biology

  • p53 mutations and cancer

    Mutations in the p53 gene are a hallmark of many cancers. These mutations can render p53 dysfunctional, leading to uncontrolled cell proliferation and tumor formation [].

  • Pifithrin-alpha as a research tool

    Using pifithrin-alpha, researchers can investigate the consequences of p53 inactivation in cancer cells. This can provide insights into how p53 loss contributes to tumorigenesis and identify potential therapeutic targets for restoring p53 function in cancer treatment [].

  • Drug discovery

    By studying the effects of pifithrin-alpha on cancer cells, researchers can identify potential drug targets that work by reactivating or mimicking p53 function. This approach holds promise for developing novel cancer therapies [].

Pifithrin-alpha is a small molecule compound known primarily as an inhibitor of the tumor suppressor protein p53. It is chemically identified as 2-(2-imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-(4-methylphenyl)ethanone and is characterized by its ability to modulate p53-dependent processes in various cellular contexts. Pifithrin-alpha has been shown to protect cells from apoptosis induced by genotoxic stressors such as ultraviolet radiation and certain chemotherapeutic agents. Despite its role as a p53 inhibitor, recent studies indicate that it may exert significant effects through p53-independent pathways, particularly via activation of the aryl hydrocarbon receptor and the nuclear factor erythroid 2-related factor 2 signaling pathway .

  • Research suggests that Pifithrin-alpha may have various biological effects, including inhibiting firefly luciferase and potentially affecting cell cycle regulation [, ].
  • However, the exact mechanisms of action require further investigation.
  • Information on the safety and hazards associated with Pifithrin-alpha is limited in publicly available scientific resources.
  • As with any unknown compound, it's advisable to handle it with caution in a laboratory setting following appropriate safety protocols.

Pifithrin-alpha undergoes significant chemical transformations, particularly in biological environments. It is notably unstable in tissue culture media, where it rapidly converts to its condensation product, pifithrin-beta, through an intramolecular cyclization reaction involving imine and carbonyl groups. This conversion occurs within approximately 59 minutes at physiological temperatures, highlighting the importance of considering both compounds in experimental contexts . The stability of pifithrin-alpha in dimethyl sulfoxide is much higher, with a half-life of about 18.5 hours .

Pifithrin-alpha has been widely studied for its biological activities related to cell survival and apoptosis. It inhibits p53-dependent transcriptional activation, thereby reducing the expression of pro-apoptotic genes such as Bax and preventing mitochondrial translocation of p53 . In various experimental models, including mouse fibroblasts and human cancer cell lines, pifithrin-alpha has demonstrated protective effects against apoptosis induced by ionizing radiation and chemotherapeutic agents . Additionally, it has been shown to exert antioxidant effects through the activation of the aryl hydrocarbon receptor/nuclear factor erythroid 2-related factor 2 pathway, which operates independently of p53 .

The synthesis of pifithrin-alpha involves several steps that typically include the formation of the tetrahydrobenzothiazole moiety followed by functionalization to yield the final compound. Detailed synthetic routes often involve reactions such as condensation and cyclization under controlled conditions to ensure purity and yield. The instability of pifithrin-alpha in aqueous environments necessitates careful handling during synthesis and subsequent applications .

Pifithrin-alpha has potential therapeutic applications primarily in oncology due to its ability to inhibit p53-mediated apoptosis. This property is particularly valuable in enhancing the efficacy of certain anticancer therapies by protecting normal cells from genotoxic damage while allowing cancer cells to undergo apoptosis when treated with chemotherapeutic agents . Furthermore, its role as an aryl hydrocarbon receptor agonist opens avenues for research into its effects on cellular detoxification processes and inflammation .

Studies have indicated that pifithrin-alpha interacts with multiple cellular pathways beyond its role as a p53 inhibitor. Its modulation of the aryl hydrocarbon receptor suggests involvement in broader signaling networks that regulate cellular responses to environmental toxins and oxidative stress . Additionally, interaction studies have highlighted that pifithrin-alpha can alter post-translational modifications of proteins involved in cell cycle regulation and apoptosis, indicating a complex mechanism of action that warrants further investigation .

Pifithrin-alpha shares structural and functional similarities with several other compounds known for their effects on p53 or related pathways. Here is a comparison with notable similar compounds:

Compound NameMechanism of ActionUnique Features
Pifithrin-betaInhibits p53 functionRapidly formed from pifithrin-alpha; less studied
Nutlin-3Mdm2 antagonistStabilizes p53; promotes apoptosis in cancer cells
RITA (Reactivation of p53 and Induction of Tumor Apoptosis)Reactivates mutant p53Induces apoptosis specifically in cancer cells with mutant p53
PRIMA-1 (p53 reactivation and induction of massive apoptosis)Restores wild-type function to mutant p53Targets mutant forms specifically

Pifithrin-alpha's uniqueness lies in its dual activity as both a direct inhibitor of p53-mediated transcriptional activity and an activator of alternative signaling pathways like the aryl hydrocarbon receptor pathway.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

366.04015 g/mol

Monoisotopic Mass

366.04015 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D213B92S1Y

Other CAS

63208-82-2

Dates

Modify: 2023-08-15
1: Higgins SP, Tang Y, Higgins CE, Mian B, Zhang W, Czekay RP, Samarakoon R, Conti DJ, Higgins PJ. TGF-β1/p53 signaling in renal fibrogenesis. Cell Signal. 2017 Nov 28;43:1-10. doi: 10.1016/j.cellsig.2017.11.005. [Epub ahead of print] Review. PubMed PMID: 29191563.
2: Asjad HMM, Nasrollahi-Shirazi S, Sucic S, Freissmuth M, Nanoff C. Relax, Cool Down and Scaffold: How to Restore Surface Expression of Folding-Deficient Mutant GPCRs and SLC6 Transporters. Int J Mol Sci. 2017 Nov 14;18(11). pii: E2416. doi: 10.3390/ijms18112416. Review. PubMed PMID: 29135937; PubMed Central PMCID: PMC5713384.
3: Vávrová J, Rezáčová M. Importance of proapoptotic protein PUMA in cell radioresistance. Folia Biol (Praha). 2014;60(2):53-6. Review. PubMed PMID: 24785107.
4: Ding D, Allman BL, Salvi R. Review: ototoxic characteristics of platinum antitumor drugs. Anat Rec (Hoboken). 2012 Nov;295(11):1851-67. doi: 10.1002/ar.22577. Epub 2012 Oct 8. Review. PubMed PMID: 23044998.
5: Esposito E, Cuzzocrea S. New therapeutic strategy for Parkinson's and Alzheimer's disease. Curr Med Chem. 2010;17(25):2764-74. Review. PubMed PMID: 20586718.
6: Gudkov AV, Komarova EA. Dangerous habits of a security guard: the two faces of p53 as a drug target. Hum Mol Genet. 2007 Apr 15;16 Spec No 1:R67-72. Review. PubMed PMID: 17613549.
7: Bowen JM, Gibson RJ, Cummins AG, Keefe DM. Intestinal mucositis: the role of the Bcl-2 family, p53 and caspases in chemotherapy-induced damage. Support Care Cancer. 2006 Jul;14(7):713-31. Epub 2006 Feb 2. Review. PubMed PMID: 16453135.
8: Gudkov AV, Komarova EA. Prospective therapeutic applications of p53 inhibitors. Biochem Biophys Res Commun. 2005 Jun 10;331(3):726-36. Review. PubMed PMID: 15865929.
9: Dagher PC. Apoptosis in ischemic renal injury: roles of GTP depletion and p53. Kidney Int. 2004 Aug;66(2):506-9. Review. PubMed PMID: 15253698.
10: Howell SB. Resistance to apoptosis in prostate cancer cells. Mol Urol. 2000 Fall;4(3):225-9;discussion 231. Review. PubMed PMID: 11062378.
11: Komarova EA, Gudkov AV. Suppression of p53: a new approach to overcome side effects of antitumor therapy. Biochemistry (Mosc). 2000 Jan;65(1):41-8. Review. PubMed PMID: 10702639.

Explore Compound Types